molecular formula C16H15ClFNO5S B2585964 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1396798-37-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2585964
CAS No.: 1396798-37-0
M. Wt: 387.81
InChI Key: NSAXKLFLFREKNO-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked to a 2-hydroxypropyl chain. The sulfonamide group is substituted with 3-chloro and 4-fluoro groups on the benzene ring. The methylenedioxyphenyl group may enhance lipophilicity and metabolic stability, while the halogen substituents could influence electronic properties and binding interactions .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO5S/c1-16(20,10-2-5-14-15(6-10)24-9-23-14)8-19-25(21,22)11-3-4-13(18)12(17)7-11/h2-7,19-20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAXKLFLFREKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol Moieties

Compound 4d, 4e, and 4f (Benzimidazole Derivatives)

  • Structure : These benzimidazoles incorporate benzo[d][1,3]dioxol groups and halogen substituents (e.g., bromo, nitro, fluoro). For example, compound 4d has a 5-fluoro and dual methylenedioxyphenyl groups .
  • Comparison : Unlike the target compound, these lack a sulfonamide group. Instead, their benzimidazole core may confer different binding modes, such as intercalation or kinase inhibition. The shared methylenedioxyphenyl group suggests similar metabolic resistance but divergent solubility due to the absence of a polar sulfonamide .

Compound 55 (Cyclopropanecarboxamide)

  • Structure : Features a benzo[d][1,3]dioxol group and a 3-chloro-4-methoxybenzoyl substituent .
  • Comparison: The chloro and methoxy substituents differ from the target’s 3-chloro-4-fluoro motif.

Sulfonamide Derivatives with Halogen Substituents

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide

  • Structure: Contains a 3-chloro-4-fluorophenylamino group attached to a quinoline core .
  • However, the quinoline scaffold and butenamide side chain likely result in distinct pharmacokinetic profiles compared to the target’s sulfonamide-hydroxypropyl linkage .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

  • Structure : A simpler sulfonamide with a chloroacetyl group .
  • Comparison : The absence of a methylenedioxyphenyl group reduces lipophilicity. The chloroacetyl moiety may confer reactivity (e.g., covalent binding), unlike the target’s stable halogenated aromatic ring .

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